molecular formula C7H3BrFN B1330171 2-Bromo-4-fluorobenzonitrile CAS No. 36282-26-5

2-Bromo-4-fluorobenzonitrile

Cat. No. B1330171
CAS RN: 36282-26-5
M. Wt: 200.01 g/mol
InChI Key: MNNDREXLRLDWEY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzonitrile is a halogenated aromatic nitrile compound that has been the subject of various synthetic and analytical studies due to its potential as an intermediate in organic synthesis and its relevance in the development of pharmaceuticals and other fine chemicals.

Synthesis Analysis

The synthesis of halogenated benzonitriles, including 2-bromo-4-fluorobenzonitrile, often involves halodeboronation reactions. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Although this paper does not directly describe the synthesis of 2-bromo-4-fluorobenzonitrile, the methodology could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, involves Grignard reactions and subsequent bromination, which could be adapted for the synthesis of 2-bromo-4-fluorobenzonitrile .

Molecular Structure Analysis

Structural and computational studies have been conducted on similar compounds, such as 4-bromo-3-fluorobenzonitrile, to understand their potential as anti-Alzheimer and anti-Parkinson agents . These studies include spectroscopic methods, Hirshfeld surface analysis, and computational simulations, which could be relevant for analyzing the molecular structure of 2-bromo-4-fluorobenzonitrile.

Chemical Reactions Analysis

2-Bromo-4-fluorobenzonitrile can be expected to participate in various chemical reactions due to the presence of reactive bromo and cyano groups. For example, 2-bromobenzonitriles have been used in the synthesis of substituted 3-aminoindazoles, showcasing their utility in constructing nitrogen-containing heterocycles . The reactivity of fluorobenzonitriles with sodium sulfide to yield mercaptobenzonitriles has also been investigated, indicating the potential for nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been energetically studied, providing insights into their enthalpies of formation, vapor pressures, and electronic properties . Although the study focuses on different isomers, the findings can provide a comparative basis for understanding the properties of 2-bromo-4-fluorobenzonitrile. Additionally, the synthesis of ester derivatives of fluoro-substituted benzonitriles has been reported, which could inform the physical properties of 2-bromo-4-fluorobenzonitrile derivatives .

Scientific Research Applications

  • Organic Light Emitting Diode (OLED) Intermediate

    • 2-Bromo-4-fluorobenzonitrile is used as an intermediate in the production of OLEDs .
  • Pharmaceutical Intermediate

    • This compound is used in the pharmaceutical industry to produce drugs .
    • It can be used in the synthesis of various drugs such as anticancer agents, antifungal agents, and antiviral agents .
  • Electronic Intermediate

    • 2-Bromo-4-fluorobenzonitrile is also used as an intermediate in various electronic applications .
  • Chemical Intermediate

    • This compound is used as an intermediate in the synthesis of various other chemicals .
    • It can be used in the production of dyes, pigments, and rubber chemicals .
  • Synthesis of Heterocycles

    • 2-Bromo-4-fluorobenzonitrile is used in the synthesis of heterocycles .
  • Synthesis of Liquid Crystals

    • This compound is used in the synthesis of liquid crystals .
  • OLED Intermediate

    • Application: 2-Bromo-4-fluorobenzonitrile is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) .
  • Pharmaceutical Intermediate

    • Application: This compound is used in the pharmaceutical industry to produce various drugs .
    • Method: It can be used in the synthesis of various drugs such as anticancer agents, antifungal agents, and antiviral agents .
  • Electronic Intermediate

    • Application: 2-Bromo-4-fluorobenzonitrile is also used as an intermediate in various electronic applications .
  • Chemical Intermediate

    • Application: This compound is used as an intermediate in the synthesis of various other chemicals .
    • Method: It can be used in the production of dyes, pigments, and rubber chemicals .
  • Synthesis of Heterocycles

    • Application: 2-Bromo-4-fluorobenzonitrile is used in the synthesis of heterocycles .
  • Synthesis of Liquid Crystals

    • Application: This compound is used in the synthesis of liquid crystals .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Bromo-4-fluorobenzonitrile is used as a molecular scaffold for active pharmaceutical ingredients (APIs). It is also used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry . Its future directions may involve further exploration of its applications in these areas.

properties

IUPAC Name

2-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNDREXLRLDWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189823
Record name 2-Bromo-4-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzonitrile

CAS RN

36282-26-5
Record name 2-Bromo-4-fluorobenzonitrile
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Record name 2-Bromo-4-fluorobenzonitrile
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Record name 2-Bromo-4-fluorobenzonitrile
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Record name 2-bromo-4-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 10.9 g. (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml. of dry pyridine is stirred and cooled in an ice-bath while 11.2 g. (0.0525 mole) of trifluoroacetic anhydride is added dropwise. After 2 hours at room temperature, the bulk of the solvent is evaporated under reduced pressure and the residue is dissolved in ether. Evaporation of the washed and dried ethereal extract under reduced pressure leaves the product as the residual solid. Sublimation at 55°C. and 0.05 mm. yields white crystals, m.p. 75°-76.5°C. A sample from a previous experiment was resublimed for analysis, m.p. 77°-78°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
CG Cummings, NT Ross, WP Katt, AD Hamilton - Organic letters, 2009 - ACS Publications
… The synthetic route (Scheme 3) involves nucleophilic aromatic substitution of 2-bromo-4-fluorobenzonitrile with 14 to give N-arylbenzimidazole 15. Hantzsch conditions with 2-bromo-1-o…
Number of citations: 80 pubs.acs.org
J Jia, Z Gu, R Li, M Huang, C Xu, Y Wang, G Xing… - 2011 - Wiley Online Library
… For the synthesis of ZnABA, initially, 2-bromo-4-fluorobenzonitrile (6) was coupled with indazol-4-one 7 in the presence of NaH to afford the desired compound 8 in a moderate yield (60 …
J Jia, QC Xu, R Li, X Tang, YF He, MY Zhang… - Organic & …, 2012 - pubs.rsc.org
… 8b was prepared by the substitution of 2-bromo-4-fluorobenzonitrile (7) with indazolone 1. Notably, Cs 2 CO 3 was still a better base for the reaction, since the expected 2H-tautomer …
Number of citations: 36 pubs.rsc.org
KH Huang, JM Veal, RP Fadden, JW Rice… - Journal of medicinal …, 2009 - ACS Publications
… Using the same procedure as described for compound 18a, treatment of 2-bromo-4-fluorobenzonitrile (13.27 g, 66.4 mmol) with 15c (9.8 g, 55.3 mmol) afforded 18c (16.5 g, 84%). …
Number of citations: 209 pubs.acs.org
LWL Woo, C Bubert, A Purohit… - ACS Medicinal Chemistry …, 2011 - ACS Publications
… The synthesis of sulfamate-bearing hybrid structures 10, 11, and 13−17 (see Scheme 1) started with the formation of biphenyl intermediate (A) by reacting 2-bromo-4-fluorobenzonitrile …
Number of citations: 38 pubs.acs.org
B Chao, XK Tong, W Tang, DW Li, PL He… - Journal of Medicinal …, 2012 - ACS Publications
… A mixture of 2-bromo-4-fluorobenzonitrile (5e, 200 mg, 0.50 mmol) and sodium methoxide (41 mg, 0.75 mmol) in 3 mL of tetrahydrofuran (THF) was stirred at 50 C for 6 h, cooled to room …
Number of citations: 25 pubs.acs.org
GR Kiel, AE Samkian, A Nicolay… - Journal of the …, 2018 - ACS Publications
… (21) By subjection of commercially available 2-bromo-4-fluorobenzonitrile to the simple three-step … mixture of secondary amine (2.2 equiv) and 2-bromo-4-fluorobenzonitrile in DMF. …
Number of citations: 31 pubs.acs.org
H Jin, Z Gao, S Zhou, C Qian - Synlett, 2019 - thieme-connect.com
… In particular, reacting 2-bromo-4-fluorobenzonitrile with cyclopropanol at 25 C for 4 h gives rise to a yield of 80.3% (Table [4], entry1). For pyridine derivatives, 4-chloro-2-fluoropyridine, 5…
Number of citations: 3 www.thieme-connect.com
M Czub, K Durka, S Luliński, J Łosiewicz… - European Journal of …, 2017 - Wiley Online Library
… The synthesis of 4f started with 2-bromo-4-fluorobenzonitrile which was subjected to deprotonation with LDA followed by the addition of Me 2 Si(H)Cl. The resulting silylated derivative 3f …
CD Si, JB Zhang, FF Pan, P Wang, TL Liao… - …, 2022 - pubs.rsc.org
… Subsequently, 2-bromo-4-fluorobenzonitrile (2.0 g, 10.0 mmol) was added to the above solution and stirred for 24 h at 50 C under a nitrogen atmosphere. The reaction mixture was then …
Number of citations: 1 pubs.rsc.org

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